molecular formula C13H22Cl2N2 B1371736 4-(Azepan-1-ylmethyl)aniline dihydrochloride CAS No. 1193387-16-4

4-(Azepan-1-ylmethyl)aniline dihydrochloride

Cat. No. B1371736
M. Wt: 277.23 g/mol
InChI Key: IVSAGAWEHZITGT-UHFFFAOYSA-N
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Description

“4-(Azepan-1-ylmethyl)aniline dihydrochloride” is a chemical compound with the molecular formula C13H22Cl2N2 . It has a molecular weight of 277.23 g/mol . The compound is typically in powder form .

Physical and Chemical Properties The compound is typically stored at room temperature .

Scientific Research Applications

1. Synthesis of Tetrahydrobenz[b]azepin-4-ones

4-(Azepan-1-ylmethyl)aniline dihydrochloride has been involved in the synthesis of tetrahydrobenz[b]azepin-4-ones. This process, depending on the specific tertiary aniline substrates, may require gold catalysts or no catalyst at all. The aniline nitrogen in these reactions plays a crucial role by relaying oxygen from m-CPBA to a tethered C-C triple bond, which is inert under the mild reaction conditions (Cui et al., 2009).

2. Corrosion Inhibition

Aniline derivatives, closely related to 4-(Azepan-1-ylmethyl)aniline dihydrochloride, have been studied for their corrosion inhibitive properties. For instance, specific Schiff base compounds synthesized from aniline have shown significant inhibition efficiency in protecting metals like mild steel and copper from corrosion in acidic environments. These compounds adhere to metal surfaces following Langmuir's isotherm, and their effectiveness increases with concentration (Daoud et al., 2014; Issaadi et al., 2014).

3. Organic Material Development

Anilines, including 4-(Azepan-1-ylmethyl)aniline dihydrochloride, play a significant role in developing organic materials with mesogenic properties. They are components in the synthesis of Schiff bases, perylene bisimide assemblies, and various organic compounds with potential applications in electronics and materials science (Morar et al., 2018).

4. Organic Synthesis Processes

This compound has been a key intermediate in synthesizing specific pharmaceutical agents, such as TAK-779, a CCR5 antagonist. Its synthesis involves processes like reductive alkylation and N-alkylation, demonstrating its versatility in organic synthesis (Hashimoto et al., 2002).

5. Novel Polymer Synthesis

Aniline derivatives are integral in synthesizing novel polymers and polymer composites with potential applications in solar cells and other electronic devices. These syntheses often involve electrochemical methods and are characterized by techniques like scanning electron microscopy and cyclic voltammetry (Shahhosseini et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . The safety data sheet (SDS) provides more detailed safety and hazard information .

properties

IUPAC Name

4-(azepan-1-ylmethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15;;/h5-8H,1-4,9-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSAGAWEHZITGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-ylmethyl)aniline dihydrochloride

CAS RN

1193387-16-4
Record name 4-(azepan-1-ylmethyl)aniline dihydrochloride
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